molecular formula C11H9NO3 B3059591 7-Methoxyquinoline-2-carboxylic acid CAS No. 852402-71-2

7-Methoxyquinoline-2-carboxylic acid

Cat. No.: B3059591
CAS No.: 852402-71-2
M. Wt: 203.19
InChI Key: SSPWZVIBFJTCAD-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium. This method involves the initial dehydration of glycerol to acrolein, followed by a cyclization reaction with aniline to form the quinoline structure .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Isoquinoline: A structural isomer with the nitrogen atom in a different position.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness: 7-Methoxyquinoline-2-carboxylic acid is unique due to its methoxy and carboxylic acid functional groups, which confer distinct chemical properties and biological activities. These functional groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

7-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPWZVIBFJTCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652249
Record name 7-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852402-71-2
Record name 7-Methoxy-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852402-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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